

A Spectroscopic Comparison of Bis(2-pyridyl) Ketone and Its Analogues

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Compound of Interest

Compound Name: *Bis(2-pyridyl) ketone*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of **bis(2-pyridyl) ketone** and its structurally related analogues. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for researchers in medicinal chemistry, materials science, and coordination chemistry.

Bis(2-pyridyl) ketone, also known as di(2-pyridyl) ketone (dpk), is a versatile chelating ligand extensively used in the synthesis of metal complexes with diverse applications, including catalysis and materials science.^{[1][2]} Its unique structure, featuring two pyridyl rings linked by a carbonyl group, allows for various coordination modes with metal ions.^[1] Understanding the spectroscopic signatures of dpk and its analogues is crucial for characterizing new compounds and elucidating their structure-property relationships.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for **bis(2-pyridyl) ketone** and a selection of its analogues. These data facilitate a direct comparison of their electronic and vibrational properties.

Table 1: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Transition	Solvent	Reference
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane	224	$\pi \rightarrow \pi^*$ (pyridine)	Not Specified	[3]
274	$n \rightarrow \pi^*$ (carbonyl)	Not Specified	[3]	
(dpk)PdCl ₂ (complex-1)	Multiple bands	$\pi \rightarrow \pi^*$ (ligand)	EtOH	[1]
(dpk·EtOH)PdCl ₂ (complex-3)	Multiple bands	$\pi \rightarrow \pi^*$ (ligand)	EtOH	[1]
1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB)-Cu(II) complex	294	Not Specified	EtOH-H ₂ O	[4]
1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB)-Co(II) complex	290	Not Specified	EtOH-H ₂ O	[4]
1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB)-Ni(II) complex	293	Not Specified	EtOH-H ₂ O	[4]

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	$\nu(\text{C=O})$	$\nu(\text{C=N})$	$\nu(\text{C=C})$	Other Key Bands	Reference
(dpk)Pd(OAc) ₂ (complex-2)	1652	1562	1522-1434	3104 (Py-H), 680-500 (Pd-N)	[1]
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl]-2-carboxamidobutane	1667	-	1234	3267 (N-H stretch), 1521 (N-H bend)	[3]
Di-2-pyridyl ketoxime complex	-	1594	1470, 1432	3380 (O-H)	[5]
General Ketones	~1710-1725	-	-	Conjugation lowers to 1666-1690	[6]

Table 3: ¹H NMR Spectroscopic Data (δ , ppm)

Compound	Pyridyl Protons	Other Key Signals	Solvent	Reference
Di-2-pyridyl ketone	8.75, 8.09, 7.89, 7.49	-	Not Specified	[7]
(dpk)Pd(OAc) ₂ (complex-2)	8.92, 8.32, 8.22-7.85	2.25 (s, 6H, acetate)	CDCl ₃	[1]
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane	7.38-8.65	9.45-10.00 (amide N-H), 1.68-4.71 (methyl)	Not Specified	[3]
Phenyl and Pyridyl Bis-Pyrazoles	8.64, 8.50-7.55	7.36 (s, CH), broad (NH)	DMSO-d ₆	[8]

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C=O Carbon	Pyridyl Carbons	Other Key Signals	Solvent	Reference
(dpk)Pd(OAc) ₂ (complex-2)	185.66	153.45, 149.23, 137.22, 123.54, 120.97	180.24 (acetate C=O), 21.12 (acetate CH ₃)	CDCl ₃	[1]
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl]-2-carboxamidolbutane	164.12, 163.52	124.09- 149.32	28.99, 27.72 (methyl)	Not Specified	[3]
Phenyl and Pyridyl Bis-Pyrazoles	-	149.5-123.3	102.6 (CH)	DMSO-d ₆	[8]

Experimental Protocols

Detailed methodologies are essential for the reproduction and verification of experimental results. The following are representative protocols for the spectroscopic techniques discussed.

UV-Vis Spectroscopy

The UV-Vis absorption spectra are typically recorded on a spectrophotometer in the 200-800 nm range. Stock solutions of the compounds are prepared by dissolving a precise amount of the sample in a suitable solvent, such as ethanol or a mixed solvent system like ethanol-water (1:1). [4] The concentration of the stock solution is generally in the range of 10⁻³ to 10⁻⁴ M. [9] The path length of the cuvette is usually 1 cm. For complexation studies, titrations are performed by adding aliquots of a metal ion solution to the ligand solution, and the spectrum is recorded after each addition. [3][4]

Infrared (IR) Spectroscopy

FT-IR spectra are commonly obtained using a spectrometer, with samples prepared as KBr pellets.[5] A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectra are recorded in the 4000-400 cm^{-1} range.[8] This method allows for the identification of characteristic functional group vibrations, such as the carbonyl (C=O) and imine (C=N) stretching frequencies.

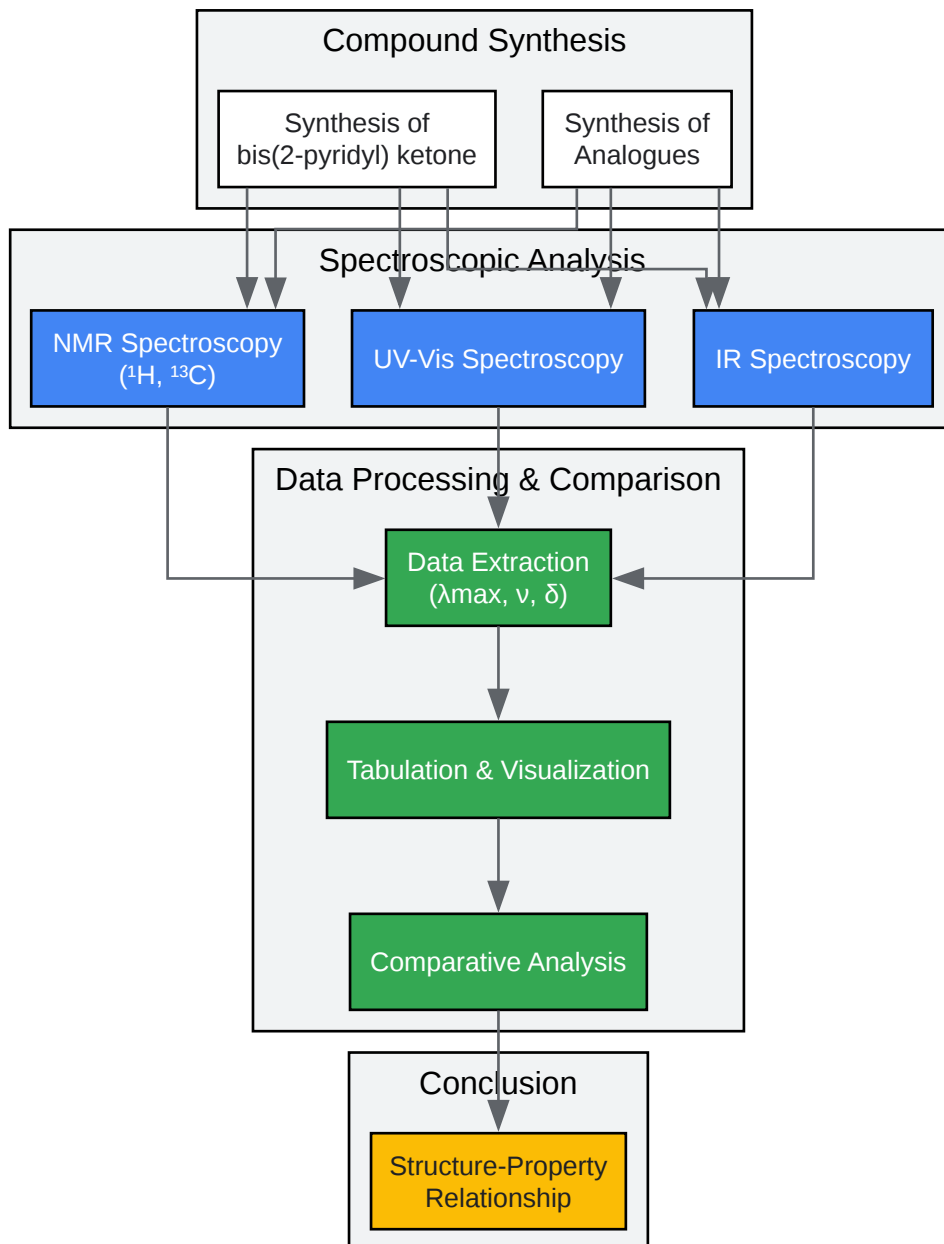
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are recorded on high-resolution NMR spectrometers.[1] Samples are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).[1][8] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). The concentration of the samples is usually around 0.5 M for ^{17}O NMR.[10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of **bis(2-pyridyl) ketone** and its analogues.

Workflow for Spectroscopic Comparison



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Caption: A flowchart of the comparative spectroscopic analysis process.

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